molecular formula C15H13ClF3NO4S B5851830 N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide

Cat. No.: B5851830
M. Wt: 395.8 g/mol
InChI Key: ZEKDXKUBTKRAJF-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chloro, trifluoromethyl, and dimethoxy groups. These substitutions confer distinct chemical properties, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)aniline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the benzene ring, while coupling reactions can produce more complex organic molecules.

Scientific Research Applications

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl and chloro groups may enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-chloro-2-(trifluoromethyl)aniline: Shares the trifluoromethyl and chloro groups but lacks the sulfonamide and dimethoxy groups.

    3,4-dimethoxybenzenesulfonamide: Contains the sulfonamide and dimethoxy groups but lacks the trifluoromethyl and chloro groups.

Uniqueness: N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3NO4S/c1-23-13-6-4-10(8-14(13)24-2)25(21,22)20-12-5-3-9(16)7-11(12)15(17,18)19/h3-8,20H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKDXKUBTKRAJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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